4-Amino-3-nitro-5-isopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-nitro-5-isopropylaniline, also known as 4A3N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4A3N is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.
Wirkmechanismus
The mechanism of action of 4-Amino-3-nitro-5-isopropylaniline is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Amino-3-nitro-5-isopropylaniline can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines in vitro. However, further research is needed to fully understand the biochemical and physiological effects of 4-Amino-3-nitro-5-isopropylaniline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Amino-3-nitro-5-isopropylaniline in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in early studies for its potential use as an anti-cancer and anti-inflammatory agent. However, limitations include its low solubility in water and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-3-nitro-5-isopropylaniline. One area of interest is its potential use in combination with other anti-cancer agents to improve efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, 4-Amino-3-nitro-5-isopropylaniline could be studied for its potential use in other disease areas, such as autoimmune disorders.
In conclusion, 4-Amino-3-nitro-5-isopropylaniline is a chemical compound that has potential applications in the field of medicine, specifically in the treatment of cancer and inflammation. Its relatively simple synthesis method and promising early results make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-Amino-3-nitro-5-isopropylaniline involves the reaction of 4-amino-3-nitrophenol with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of 4-Amino-3-nitro-5-isopropylaniline is typically around 70%.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-nitro-5-isopropylaniline has been found to have potential applications in the field of medicine. It has been studied for its anti-cancer properties, specifically its ability to inhibit the growth of certain types of cancer cells. Additionally, 4-Amino-3-nitro-5-isopropylaniline has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
155379-81-0 |
---|---|
Produktname |
4-Amino-3-nitro-5-isopropylaniline |
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-nitro-6-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)7-3-6(10)4-8(9(7)11)12(13)14/h3-5H,10-11H2,1-2H3 |
InChI-Schlüssel |
OYBZIBGHYYMOEF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N |
Kanonische SMILES |
CC(C)C1=C(C(=CC(=C1)N)[N+](=O)[O-])N |
Andere CAS-Nummern |
155379-81-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.